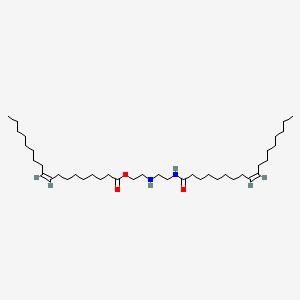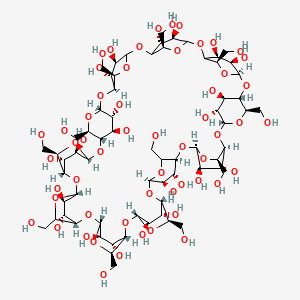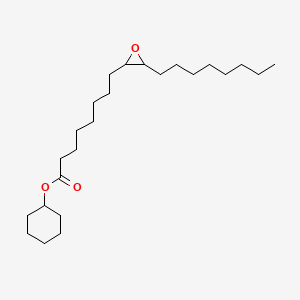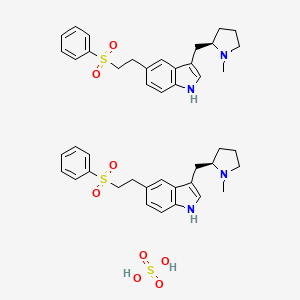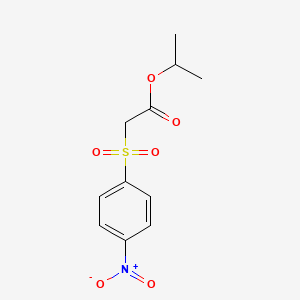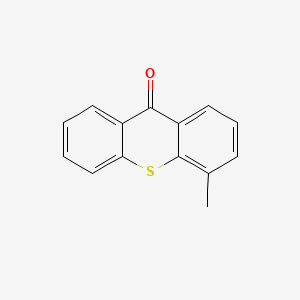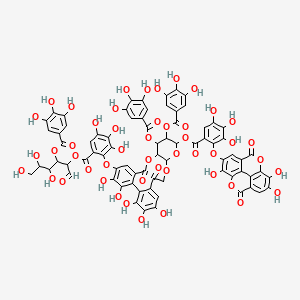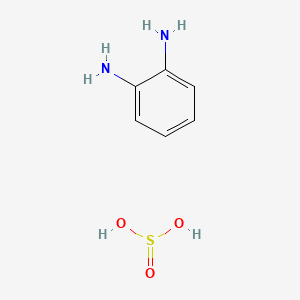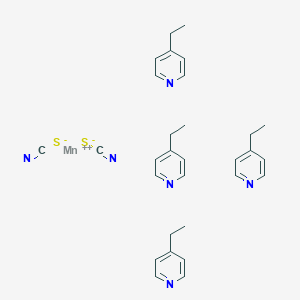
4-Ethylpyridine-, Manganese dithiocyanid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpyridine-, Manganese dithiocyanid is a chemical compound that combines 4-ethylpyridine with manganese and dithiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpyridine-, Manganese dithiocyanid typically involves the reaction of 4-ethylpyridine with manganese salts and dithiocyanate under controlled conditions. One common method involves the use of manganese chloride or manganese bromide with 4-ethylpyridine in the presence of dithiocyanate ions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethylpyridine-, Manganese dithiocyanid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form manganese oxides and other by-products.
Reduction: Reduction reactions may involve the conversion of manganese to lower oxidation states.
Substitution: The dithiocyanate groups can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while substitution reactions can produce a variety of manganese-ligand complexes.
Scientific Research Applications
4-Ethylpyridine-, Manganese dithiocyanid has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new metal-organic frameworks.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the context of its antimicrobial properties.
Industry: The compound is explored for its potential use in catalysis and materials science, including the development of new catalysts and luminescent materials
Mechanism of Action
The mechanism by which 4-Ethylpyridine-, Manganese dithiocyanid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The manganese center can participate in redox reactions, influencing various biochemical pathways. Additionally, the dithiocyanate groups can interact with metal ions and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine Manganese Complexes: These compounds also involve manganese and pyridine derivatives but differ in their ligand structures and properties.
Manganese Halide Complexes: These include manganese chloride and manganese bromide complexes with various ligands, showing different chemical behaviors and applications.
Uniqueness
4-Ethylpyridine-, Manganese dithiocyanid is unique due to its specific combination of 4-ethylpyridine and dithiocyanate ligands, which confer distinct chemical properties and potential applications. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
15242-59-8 |
|---|---|
Molecular Formula |
C30H36MnN6S2 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
4-ethylpyridine;manganese(2+);dithiocyanate |
InChI |
InChI=1S/4C7H9N.2CHNS.Mn/c4*1-2-7-3-5-8-6-4-7;2*2-1-3;/h4*3-6H,2H2,1H3;2*3H;/q;;;;;;+2/p-2 |
InChI Key |
NRCDQRGIYMVHME-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC=NC=C1.CCC1=CC=NC=C1.CCC1=CC=NC=C1.CCC1=CC=NC=C1.C(#N)[S-].C(#N)[S-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


